molecular formula C19H13BrN2O2 B13929199 methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate

methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate

Cat. No.: B13929199
M. Wt: 381.2 g/mol
InChI Key: WFOZPMUGCAJUAZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate typically involves the reaction of 3-bromo-9H-carbazole with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively . The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate undergoes various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in the formation of various substituted carbazole derivatives .

Scientific Research Applications

Methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 3-(3-bromocarbazol-9-yl)pyridine-4-carboxylate

InChI

InChI=1S/C19H13BrN2O2/c1-24-19(23)14-8-9-21-11-18(14)22-16-5-3-2-4-13(16)15-10-12(20)6-7-17(15)22/h2-11H,1H3

InChI Key

WFOZPMUGCAJUAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42

Origin of Product

United States

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